Onalespib, also known as AT13387, is a synthetic, orally bioavailable, small-molecule inhibitor of heat shock protein 90 (Hsp90) [, ]. This second-generation Hsp90 inhibitor exhibits potential antineoplastic activity and is currently under investigation for its therapeutic potential against various cancers [, , ].
Synthesis Analysis
One synthetic route to Onalespib utilizes a [2 + 2 + 2] cyclotrimerization reaction involving isoindoline- and isoindolinone-based (halomethyl)benzenes in the presence of a catalytic amount of molybdenum hexacarbonyl (Mo(CO)6) []. This method allows for the efficient synthesis of a key precursor to Onalespib [].
Chemical Reactions Analysis
While specific chemical reaction details are limited within the provided information, Onalespib primarily acts by binding to the N-terminal domain of Hsp90 [, ]. This interaction disrupts the chaperone function of Hsp90 and promotes the degradation of oncogenic signaling proteins [, , ].
Mechanism of Action
Onalespib exerts its antineoplastic activity by selectively inhibiting the molecular chaperone Hsp90 [, ]. Hsp90 plays a crucial role in stabilizing and activating various client proteins, many of which are involved in oncogenic signaling pathways that regulate cell proliferation, survival, and resistance to therapy [, , , , , ]. By binding to the N-terminal domain of Hsp90, Onalespib prevents the proper folding and function of these client proteins, leading to their ubiquitination and subsequent degradation by the proteasome [, , , ]. This disruption of multiple oncogenic signaling pathways ultimately leads to cell cycle arrest, apoptosis, and inhibition of tumor growth [, , , , , ]. Additionally, Onalespib has been shown to enhance the sensitivity of cancer cells to radiotherapy and chemotherapy by impairing DNA damage repair mechanisms that rely on Hsp90 client proteins [, , , , ].
Applications
Triple-negative breast cancer (TNBC): Onalespib, in combination with paclitaxel, demonstrated acceptable safety and antitumor activity in patients with advanced TNBC [, , , ]. Gene expression analyses suggested that tumors with higher expression of Hsp90-dependent proteins, including p53 and HER2, might be more sensitive to Onalespib treatment [].
Castration-resistant prostate cancer (CRPC): While a phase I/II trial of Onalespib with abiraterone acetate and prednisone/prednisolone in CRPC patients showed some biological effects, it did not translate into significant clinical activity [, ].
Non-small cell lung cancer (NSCLC): Preclinical studies demonstrated that Onalespib could delay the emergence of resistance to erlotinib in an EGFR-driven NSCLC model []. Additionally, Onalespib combined with crizotinib showed promising results in preclinical models of ALK-positive NSCLC and is currently being evaluated in a phase II clinical trial [, ].
Neuroendocrine tumors (NETs): In vitro studies demonstrated synergistic therapeutic effects of Onalespib combined with 177Lu-DOTATATE in SSTR-positive NET cells, suggesting its potential as a radiosensitizer [, ].
Malignant gliomas: Onalespib effectively crossed the blood-brain barrier and showed promising activity against gliomas in preclinical models, both as a single agent and in combination with temozolomide [, , , ].
Other Solid Tumors: Onalespib has also shown activity in preclinical models of ovarian cancer, head and neck cancer, and colorectal cancer, particularly when combined with other therapies [, , , ].
Future Directions
Biomarker Development: Identifying predictive biomarkers of response to Onalespib will be crucial for selecting patients most likely to benefit from treatment and for personalizing therapy [, ].
Combination Therapies: Combining Onalespib with other targeted therapies, chemotherapy, or radiation therapy holds promise for enhancing its efficacy and overcoming resistance mechanisms [, , , , , , , , , , , , ].
Overcoming Resistance: Research should focus on understanding the mechanisms of resistance to Onalespib and developing strategies to overcome or prevent resistance [, , ].
Drug Delivery: Exploring novel drug delivery systems to improve Onalespib's brain penetration and tumor targeting could further enhance its efficacy in treating brain tumors and other solid tumors [, ].
Expanding Clinical Trials: Conducting further clinical trials to evaluate the safety and efficacy of Onalespib in a wider range of cancer types, both as a single agent and in combination with other therapies, is crucial for its clinical translation [, , , , , ].
Compound Description: 17-DMAG is a geldanamycin derivative and a first-generation HSP90 inhibitor. Like Onalespib, it binds to HSP90 and inhibits its function, leading to the degradation of HSP90 client proteins [].
Geldanamycin
Compound Description: Geldanamycin is a naturally occurring benzoquinone ansamycin antibiotic with potent antitumor activity. It functions by binding to HSP90 and inhibiting its chaperone function, leading to the degradation of HSP90 client proteins [, ].
Relevance: Geldanamycin is a first-generation HSP90 inhibitor and serves as a structural class representative for a subset of HSP90 inhibitors. While Onalespib is a second-generation, non-ansamycin HSP90 inhibitor, both compounds share the same mechanism of action, making Geldanamycin a relevant related compound [].
AT7519M
Compound Description: AT7519M is a potent, small-molecule inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9 []. It inhibits the transcriptional induction of HSP70, which is upregulated as a compensatory mechanism upon HSP90 inhibition.
Relevance: AT7519M is relevant to Onalespib due to its ability to suppress HSP70 induction, a process that can counteract the effectiveness of HSP90 inhibitors. Combining Onalespib with AT7519M has shown synergistic antitumor activity in preclinical models by simultaneously inhibiting HSP90 and preventing the compensatory upregulation of HSP70 [].
Abiraterone Acetate
Compound Description: Abiraterone acetate is an irreversible inhibitor of CYP17A1, a key enzyme in androgen biosynthesis. It is used in combination with prednisone or prednisolone for the treatment of metastatic castration-resistant prostate cancer (CRPC) [, ].
Relevance: Abiraterone acetate was investigated in combination with Onalespib as a potential treatment strategy for CRPC. While the combination showed some evidence of biological effect, it did not translate into significant clinical activity [, ].
Paclitaxel
Compound Description: Paclitaxel is a taxane antineoplastic agent used in the treatment of various cancers, including breast cancer. It works by interfering with microtubule function, ultimately leading to cell cycle arrest and apoptosis [, , ].
Relevance: Paclitaxel was investigated in combination with Onalespib in a clinical trial for advanced triple-negative breast cancer (TNBC). The combination therapy demonstrated an acceptable toxicity profile and showed promising antitumor activity in this patient population [, ].
Erlotinib
Compound Description: Erlotinib is a small-molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity. It is used in the treatment of certain types of NSCLC with activating EGFR mutations [].
Relevance: Erlotinib was investigated in combination with Onalespib in preclinical models of EGFR-driven NSCLC. The results indicated that upfront combination therapy could delay the emergence of resistance to Erlotinib, suggesting potential therapeutic benefits in the clinic [].
Crizotinib
Compound Description: Crizotinib is a small-molecule inhibitor of anaplastic lymphoma kinase (ALK), c-Met, and ROS1 tyrosine kinases. It is used in the treatment of certain types of NSCLC with ALK rearrangements [].
Relevance: Crizotinib was investigated in combination with Onalespib in preclinical models and a Phase 1/2 clinical trial for ALK-positive NSCLC. Preclinical data suggested that the combination could delay or overcome resistance to Crizotinib, leading to its clinical evaluation [].
SNX-0723
Relevance: SNX-0723 was used in a study as a heterologous HSP90 inhibitor to determine the in vitro binding of [11C]YC-72-AB85 to tissue slices. Similar to Onalespib, SNX-0723 exhibited inhibitory effects on Hsp90, suggesting its potential as an anti-cancer agent [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Onalespib Lactate is the lactate form of onalespib, a synthetic, orally bioavailable, small-molecule inhibitor of heat shock protein 90 (Hsp90) with potential antineoplastic activity. Onalespib selectively binds to Hsp90, thereby inhibiting its chaperone function and promoting the degradation of oncogenic signaling proteins involved in tumor cell proliferation and survival. Hsp90, a chaperone protein upregulated in a variety of tumor cells, regulates the folding, stability and degradation of many oncogenic signaling proteins.
NMS1116354 is an orally bioavailable cell division cycle 7 homolog (CDC7) kinase inhibitor with potential antineoplastic activity. CDC7 kinase inhibitor NMS-1116354 binds to and inhibits the activity of CDC7, which may result in the inhibition of DNA replication and mitosis, the induction of tumor cell apoptosis, and the inhibition of tumor cell proliferation in CDC7-overexpressing tumor cells. The serine-threonine kinase CDC7 initiates DNA replication by phosphorylating MCM2 (minichromosome maintenance complex component 2) at Ser40 and Ser53. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
NMS-E973 is an inhibitor of heat shock protein 90 (HSP90; IC50 = 10 nM in a fluorescence polarization assay). It decreases HER2 protein expression (IC50 = 110 nM) in BT474 breast cancer cells and inhibits the growth of a 16 cancer cell line panel (IC50s = 13-362 nM). NMS-E973 (60 mg/kg, i.v., per day for ten days) reduces tumor growth by 74% in an A2780 xenograft mouse model. It reduces expression of HSP90 client proteins, phosphorylated ERK and AKT, and total AKT in lysates from A2780 tumors. NMS-E973 also completely eradicates MOLM-13 acute myeloid leukemia tumors in a mouse xenograft model. NMS-E973 is a novel, selective and potent inhibitor of heat shock protein 90 (Hsp90). NMS-E973 displays significant efficacy in a human ovarian A2780 xenograft tumor model, with a mechanism of action confirmed in vivo by typical modulation of known Hsp90 client proteins, and with a favorable pharmacokinetic and safety profile. The efficacy profile of NMS-E973 suggests a potential for development in different clinical settings, including tumors that have become resistant to molecular targeted agents, particularly in cases of tumors which reside beyond the blood-brain barrier (BBB).
NMS-P953 is a JAK2 inhibitor, displaying significant tumor growth inhibition in SET-2 xenograft tumor model. NMS-P953 has a mechanism of action confirmed in vivo by typical modulation of known biomarkers, and with a favorable pharmacokinetic and safety profile.
NMS-P118 is an orally bioavailable, potent, and selective inhibitor of poly(ADP-ribose) polymerase 1 (PARP1), which is an enzyme activated by DNA damage and is critical for the repair of DNA single-strand breaks via the base excision repair pathway. NMS-P118 is selective for PARP1 (Kd = 9 nM) over PARP2 (Kd = 1,390 nM). It is efficacious in MDA-MD-436 human breast and Capan-1 human pancreatic cancer mouse xenograft models. NMS-P118 is a potent, orally available, and highly selective PARP-1 inhibitor with excellent ADME and pharmacokinetic profiles and high efficacy in vivo both as a single agent and in combination with Temozolomide in MDA-MB-436 and Capan-1 xenograft models, respectively. NMS-P118 was found to be less myelotoxic in vitro than olaparib (now marketed as Lynparza), a dual PARP-1/-2 inhibitor. NMS-P118 is the PARP-1 selective inhibitor with demonstrated anticancer activity as single agent, as well as in combination.